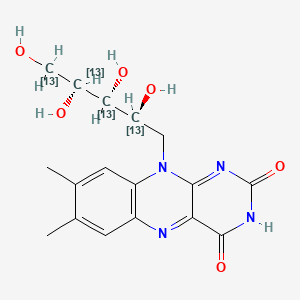

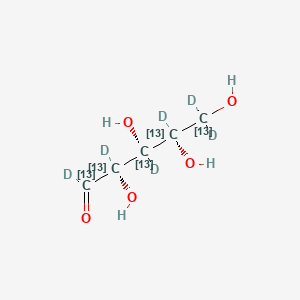

Xylose-13C5,d6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Xylose-13C5,d6: is a stable isotope-labeled compound of xylose, a five-carbon sugar (aldopentose) commonly found in the hemicellulose fraction of plant biomass. The compound is labeled with five carbon-13 atoms and six deuterium atoms, making it useful in various scientific research applications, particularly in metabolic studies and tracer experiments.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Xylose-13C5,d6 typically involves the incorporation of carbon-13 and deuterium atoms into the xylose molecule. This can be achieved through chemical synthesis using labeled precursors. The process may involve multiple steps, including protection and deprotection of functional groups, selective labeling, and purification.

Industrial Production Methods: Industrial production of this compound is carried out by specialized chemical companies that offer custom synthesis services. These companies use advanced techniques to ensure high isotopic purity and yield. The production process involves stringent quality control measures to ensure the final product meets the required specifications.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Xylose-13C5,d6 can undergo oxidation reactions to form various oxidation products such as xylonic acid and furfural.

Reduction: Reduction of this compound can yield xylitol, a sugar alcohol.

Isomerization: this compound can isomerize to form other pentoses like lyxose and xylulose.

Dehydration: Dehydration of this compound can produce furfural, a valuable chemical intermediate.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include nitric acid and bromine water.

Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst such as palladium or nickel.

Isomerization: Acid or base catalysts can facilitate isomerization reactions.

Dehydration: Acid catalysts like sulfuric acid or hydrochloric acid are used for dehydration reactions.

Major Products:

Oxidation: Xylonic acid, furfural.

Reduction: Xylitol.

Isomerization: Lyxose, xylulose.

Dehydration: Furfural.

Aplicaciones Científicas De Investigación

Chemistry: Xylose-13C5,d6 is used as a tracer in chemical reactions to study reaction mechanisms and pathways. It helps in understanding the fate of carbon atoms during chemical transformations.

Biology: In biological research, this compound is used to study metabolic pathways involving xylose. It is particularly useful in studying the metabolism of xylose in microorganisms and plants.

Medicine: this compound is used in medical research to study carbohydrate metabolism and absorption in the human body. It can be used in diagnostic tests to assess intestinal absorption and function.

Industry: In the industrial sector, this compound is used in the production of biofuels and biochemicals. It serves as a model compound to study the conversion of biomass-derived sugars into valuable products.

Mecanismo De Acción

Metabolism: Xylose-13C5,d6 is metabolized through the same pathways as natural xylose. It is first converted to xylulose-5-phosphate via the oxido-reductase pathway. Xylulose-5-phosphate then enters the pentose phosphate pathway, where it is further metabolized to produce energy and biosynthetic precursors.

Molecular Targets and Pathways: The primary molecular targets of this compound are enzymes involved in the pentose phosphate pathway, such as xylose isomerase and xylulose kinase. These enzymes facilitate the conversion of xylose to xylulose-5-phosphate and its subsequent metabolism.

Comparación Con Compuestos Similares

D-Glucose-13C6: A stable isotope-labeled glucose used in metabolic studies.

D-Ribose-13C5: A stable isotope-labeled ribose used in nucleic acid research.

D-Mannose-13C6: A stable isotope-labeled mannose used in glycosylation studies.

Uniqueness: Xylose-13C5,d6 is unique due to its specific labeling pattern, which allows for detailed tracing of carbon and hydrogen atoms in metabolic studies. Its use in studying the metabolism of pentoses sets it apart from other labeled sugars like glucose and ribose, which are primarily used to study hexose and nucleic acid metabolism, respectively.

Propiedades

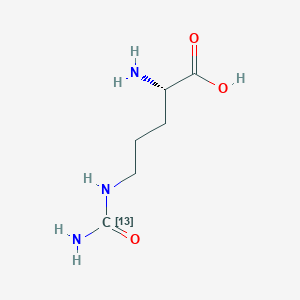

Fórmula molecular |

C5H10O5 |

|---|---|

Peso molecular |

161.13 g/mol |

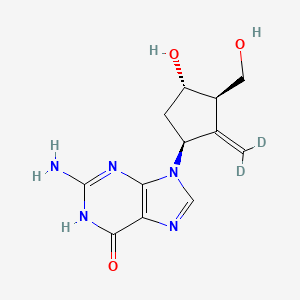

Nombre IUPAC |

(2R,3S,4R)-1,2,3,4,5,5-hexadeuterio-2,3,4,5-tetrahydroxy(1,2,3,4,5-13C5)pentan-1-one |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i1+1D,2+1D2,3+1D,4+1D,5+1D |

Clave InChI |

PYMYPHUHKUWMLA-YSVDCFRISA-N |

SMILES isomérico |

[2H][13C](=O)[13C@@]([2H])([13C@]([2H])([13C@@]([2H])([13C]([2H])([2H])O)O)O)O |

SMILES canónico |

C(C(C(C(C=O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[(1R)-1-hydroxyethyl]-2-methyloxolane-3,4-diol](/img/structure/B12410669.png)

![6,7-dimethoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B12410694.png)